molecular formula C16H28N2O2 B2490865 N'-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine CAS No. 890010-97-6

N'-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine

Cat. No.: B2490865
CAS No.: 890010-97-6
M. Wt: 280.412
InChI Key: UBWAWQMRNDULPY-UHFFFAOYSA-N
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Description

N’-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is an organic compound that belongs to the class of benzylamines This compound is characterized by the presence of a benzyl group substituted with two ethoxy groups at the 3 and 4 positions, and a propane-1,3-diamine moiety with two dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine typically involves the reaction of 3,4-diethoxybenzyl chloride with N,N-dimethylpropane-1,3-diamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzyl group can be reduced to a corresponding alkane.

    Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 3,4-diethoxybenzaldehyde or 3,4-diethoxybenzoic acid.

    Reduction: 3,4-diethoxybenzylpropane.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

Scientific Research Applications

N’-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl group may facilitate binding to hydrophobic pockets, while the diamine moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dimethoxybenzyl)-N,N-dimethylpropane-1,3-diamine
  • N’-(3,4-dihydroxybenzyl)-N,N-dimethylpropane-1,3-diamine

Uniqueness

N’-(3,4-diethoxybenzyl)-N,N-dimethylpropane-1,3-diamine is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and binding properties compared to similar compounds with methoxy or hydroxy groups. This uniqueness can be leveraged in designing molecules with specific properties for targeted applications.

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-5-19-15-9-8-14(12-16(15)20-6-2)13-17-10-7-11-18(3)4/h8-9,12,17H,5-7,10-11,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWAWQMRNDULPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCCCN(C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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